molecular formula C14H22N2O3 B14590092 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- CAS No. 61589-11-5

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-

Katalognummer: B14590092
CAS-Nummer: 61589-11-5
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: IFSIMILVMBJXRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- is a complex organic compound with a unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse biological activities and applications in medicinal chemistry. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and pharmacological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds, followed by cyclization and functional group modifications . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in THF.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- involves its interaction with specific molecular targets, such as GPCRs. These interactions can modulate various signaling pathways, leading to diverse biological effects. The compound’s spirocyclic structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- apart is its unique combination of a spirocyclic core with a morpholinylmethyl group. This structural feature enhances its stability and allows for specific interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

61589-11-5

Molekularformel

C14H22N2O3

Molekulargewicht

266.34 g/mol

IUPAC-Name

2-(morpholin-4-ylmethyl)-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C14H22N2O3/c17-12-10-14(4-2-1-3-5-14)13(18)16(12)11-15-6-8-19-9-7-15/h1-11H2

InChI-Schlüssel

IFSIMILVMBJXRL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC(=O)N(C2=O)CN3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.